Ethanol;tantalum

CVD precursor volatility thermogravimetric analysis precursor thermal stability

Tantalum(V) ethoxide (Ta(OC₂H₅)₅, CAS 6074-84-6) is a homoleptic tantalum alkoxide that exists as the dimeric species Ta₂(OEt)₁₀ in the solid state and in solution. With a melting point of 21 °C—rendering it a low-melting solid or viscous liquid near ambient conditions—and a boiling point of 145–155 °C at reduced pressure, this compound serves as a metal-organic precursor for the deposition of tantalum pentoxide (Ta₂O₅) thin films via chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing.

Molecular Formula C2H6OTa
Molecular Weight 227.02 g/mol
CAS No. 6074-84-6
Cat. No. B3029275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol;tantalum
CAS6074-84-6
Molecular FormulaC2H6OTa
Molecular Weight227.02 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Ta+5]
InChIInChI=1S/C2H6O.Ta/c1-2-3;/h3H,2H2,1H3;
InChIKeyJVOQKOIQWNPOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tantalum(V) Ethoxide (CAS 6074-84-6): Baseline Profile for CVD/ALD Precursor Procurement


Tantalum(V) ethoxide (Ta(OC₂H₅)₅, CAS 6074-84-6) is a homoleptic tantalum alkoxide that exists as the dimeric species Ta₂(OEt)₁₀ in the solid state and in solution [1]. With a melting point of 21 °C—rendering it a low-melting solid or viscous liquid near ambient conditions—and a boiling point of 145–155 °C at reduced pressure, this compound serves as a metal-organic precursor for the deposition of tantalum pentoxide (Ta₂O₅) thin films via chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing . Its primary industrial relevance lies in semiconductor manufacturing, where Ta₂O₅ films function as high-κ dielectric layers in capacitors, gate insulators, and optical coatings [1].

Why Tantalum(V) Ethoxide Cannot Be Casually Replaced by Other Tantalum Precursors


Tantalum precursors span a wide chemical space—from halides (TaCl₅) and homoleptic alkoxides (Ta(OMe)₅, Ta(OEt)₅, Ta(OBuⁿ)₅) to mixed-ligand β-diketonates and alkylamides—yet their volatility, thermal stability, decomposition pathways, and resulting film properties differ radically. A systematic thermogravimetric study demonstrated that among Ta(OC₂H₅)₅, Ta(OCH₃)₅, TaCl₅, and Ta[N(CH₃)₂]₅, only Ta(OC₂H₅)₅ achieves 100% volatility with retained heat resistance after prolonged thermal stress [1]. Similarly, liquid-injection MOCVD comparisons reveal that deposition temperature, film morphology, and carbon incorporation levels are precursor-specific and cannot be compensated by merely adjusting process parameters [2]. The evidence below quantifies exactly where Ta(OC₂H₅)₅ diverges from its closest analogs in properties that matter for process design and film quality.

Tantalum(V) Ethoxide (CAS 6074-84-6): Quantitative Differentiation Evidence Against Closest Analogs


Quantitative Volatility and Heat Resistance: Ta(OEt)₅ vs. Ta(OMe)₅, TaCl₅, and Ta(NMe₂)₅

In a direct head-to-head thermogravimetric and differential thermal analysis (TG-DTA) study of four tantalum precursors—Ta(OC₂H₅)₅, Ta(OCH₃)₅, TaCl₅, and Ta[N(CH₃)₂]₅—conducted under both atmospheric (760 Torr) and reduced pressure (0.6 Torr), Ta(OC₂H₅)₅ was the sole precursor to exhibit 100% volatility (complete evaporation without residue) while also demonstrating superior heat resistance after a 6-hour thermal soak at 150 °C [1]. The other three precursors showed incomplete evaporation and/or thermal degradation under identical conditions, directly disqualifying them from processes requiring sustained, reproducible vapor delivery.

CVD precursor volatility thermogravimetric analysis precursor thermal stability

Lower Deposition Temperature Threshold: Ta(OEt)₅ vs. Mixed-Ligand Ta(OR)₄(thd) Precursors in Liquid-Injection MOCVD

In a comparative liquid-injection MOCVD study depositing Ta₂O₅ films onto (100) silicon wafers, tantalum ethoxide Ta(OEt)₅ achieved oxide film deposition at approximately 250 °C, whereas the mixed-ligand precursors Ta(OR)₄(thd) (R = Me, Et, iPr; thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) required approximately 300 °C to initiate comparable deposition [1]. This ~50 °C reduction in the minimum deposition temperature expands the accessible substrate palette and reduces thermal budget in device fabrication.

MOCVD deposition temperature liquid injection CVD Ta₂O₅ thin film

Amorphous Film Morphology with Superior Thickness Uniformity: Ta(OEt)₅ vs. TaCl₅ in ALD

In an atomic layer deposition process operated at 300–325 °C using H₂O as the oxygen source, Ta(OC₂H₅)₅ produced amorphous Ta₂O₅ films with considerably better thickness uniformity than films grown from TaCl₅ under identical conditions; the TaCl₅-based process yielded crystallized films with inferior thickness uniformity [1]. Amorphous films are preferred for dielectric applications because grain boundaries in polycrystalline films act as leakage current paths.

ALD film morphology thickness uniformity amorphous vs. crystalline Ta₂O₅

Carbon-Free Bulk Film Composition: Ta(OEt)₅ with O₂ Plasma vs. Alkylamide Precursor TBDETCp

X-ray photoelectron spectroscopy (XPS) depth profiling of Ta₂O₅ films deposited by plasma-enhanced ALD from Ta(OC₂H₅)₅ and remote oxygen plasma revealed that while adventitious carbon is detected on the film surface, the bulk of the film contains no detectable carbon—indicating complete ligand removal and clean oxide formation [1]. By cross-study comparison, Ta₂O₅ films grown from the alkylamide precursor TBDETCp (Ta(NᵗBu)(NEt₂)₂Cp) under ALD conditions contain approximately 7 at.% carbon impurities incorporated into the film bulk, attributed to re-adsorption of dissociated cyclopentadienyl and amido ligands [2]. This carbon contamination has been linked to elevated leakage current under electric fields.

ALD film purity carbon contamination XPS depth profiling

Well-Defined Decomposition Boundary with Quantified Activation Energy: Process Window Definition

The thermal decomposition of Ta(OC₂H₅)₅ during ALD has been characterized with a measured activation energy of 100 ± 6 kJ/mol, with uncontrolled deposition due to temperature-induced decomposition contributing to film growth above approximately 275 °C [1]. Independently, the manufacturer's specification lists the decomposition temperature as 267 °C at 100 mbar [2]. These two independent measurements converge on a decomposition onset in the 267–275 °C range, providing a quantitatively defined upper boundary for the ALD process window. This boundary is critical because operating above it causes loss of the self-limiting ALD character and transition to CVD-like growth.

precursor decomposition kinetics ALD process window activation energy

Semiconductor-Grade Purity Specification: 99.999% Metals Basis with Niobium Control

Tantalum(V) ethoxide is commercially available at 99.999% purity (metals basis) with niobium content controlled below 100 ppm . This specification meets or exceeds the Epichem Group's industry requirement for Ta(OC₂H₅)₅ of 99.999% purity for electronic-grade applications [1]. Niobium is the most challenging impurity to separate from tantalum due to their nearly identical ionic radii and chemical behavior; a specification of Nb <100 ppm represents a meaningful procurement differentiator, as many alternative tantalum precursors and lower-grade alkoxides may contain significantly higher Nb levels that directly impact the dielectric performance of deposited films.

high-purity precursor trace metals analysis semiconductor-grade chemicals

Tantalum(V) Ethoxide (CAS 6074-84-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Semiconductor High-κ Dielectric ALD: Where Film Purity and Conformality Are Non-Negotiable

For DRAM capacitor dielectrics and gate insulators in advanced logic nodes, Ta₂O₅ films must be amorphous, carbon-free, and uniformly thick across high-aspect-ratio structures. The evidence shows Ta(OEt)₅ delivers carbon-free bulk films (XPS-confirmed, [1]), an ALD window of 250–300 °C with saturated growth at ~0.05 nm/cycle [1], and superior thickness uniformity compared to TaCl₅-based processes that produce crystallized, non-uniform films [2]. Procurement of Ta(OEt)₅ at 99.999% purity with Nb <100 ppm ensures that film electrical properties are not compromised by precursor-borne metal impurities.

Low-Thermal-Budget MOCVD on Temperature-Sensitive Substrates

When depositing Ta₂O₅ onto polymer substrates, flexible electronics, or pre-processed device wafers that cannot tolerate high thermal exposure, Ta(OEt)₅ enables deposition at ~250 °C—approximately 50 °C lower than the mixed-ligand Ta(OR)₄(thd) alternatives that require ~300 °C [3]. Combined with its 100% volatility and resistance to thermal degradation after prolonged heating at 150 °C [4], Ta(OEt)₅ provides stable, reproducible vapor delivery at the lower temperatures that protect thermally fragile substrates.

Optical Coating Deposition Requiring High Refractive Index and Precise Thickness Control

Ta₂O₅ films deposited from Ta(OEt)₅ via low-pressure CVD or ALD achieve refractive indices as high as 2.039 at 632.8 nm [1], making this precursor suitable for anti-reflection coatings, interference filters, and electrochromic devices. The well-defined decomposition onset at 267–275 °C [5][6] enables process engineers to operate within the self-limiting ALD regime to achieve the sub-nanometer thickness precision required for optical interference stacks, while the carbon-free film composition ensures optical transparency is not degraded by absorbing organic residues.

Sol-Gel Synthesis of Ferroelectric and Photocatalytic Tantalate Materials

In wet-chemical routes to lithium tantalate (LiTaO₃) ferroelectrics, strontium tantalate (SrTa₂O₆) high-κ dielectrics, and high-surface-area tantalate photocatalysts, Ta(OEt)₅ serves as the reactive tantalum source. Its dimeric structure [(EtO)₄Ta(μ-OEt)]₂ [7] provides controlled hydrolysis kinetics that can be further moderated by chemical modifiers such as acetic acid or acetylacetone to tailor gelation behavior. The high purity (99.999% metals basis) ensures that the resulting functional oxide properties are not adulterated by transition-metal impurities that could quench photocatalytic activity or degrade ferroelectric performance.

Quote Request

Request a Quote for Ethanol;tantalum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.